Phosphorazidic acid dimethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

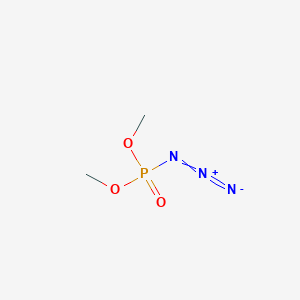

Phosphorazidic acid dimethyl ester is an organophosphorus compound with the molecular formula C2H6N3O3P. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a phosphorazidic group, which imparts unique reactivity and properties.

準備方法

Synthetic Routes and Reaction Conditions

Phosphorazidic acid dimethyl ester can be synthesized through the reaction of dimethyl phosphorochloridate with sodium azide in an anhydrous solvent such as acetone. The reaction is typically carried out at room temperature for an extended period, followed by purification through distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using advanced techniques such as column chromatography or recrystallization.

化学反応の分析

Types of Reactions

Phosphorazidic acid dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and nitrogen gas.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form phosphoramide derivatives or reduction to yield phosphine derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

Substitution: Common nucleophiles such as amines or alcohols can be used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide can be employed for oxidation reactions.

Major Products Formed

Hydrolysis: Phosphoric acid derivatives and nitrogen gas.

Substitution: Various substituted phosphoramide or phosphonate esters.

Oxidation: Phosphoramide derivatives.

科学的研究の応用

Phosphorazidic acid dimethyl ester has a wide range of applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.

作用機序

The mechanism of action of phosphorazidic acid dimethyl ester involves the reactivity of the azide group. The azide group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound can also participate in cycloaddition reactions, forming triazole derivatives. These reactions are often catalyzed by transition metals or other catalysts, which facilitate the formation of the desired products .

類似化合物との比較

Phosphorazidic acid dimethyl ester can be compared with other similar compounds such as:

Dimethyl phosphorochloridate: Used as a precursor in the synthesis of this compound.

Phosphoramide derivatives: Similar in structure but differ in reactivity and applications.

Phosphonate esters: Share similar functional groups but have different chemical properties and uses.

Uniqueness

This compound is unique due to its azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in both research and industrial applications.

生物活性

Phosphorazidic acid dimethyl ester (PADME) is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of PADME, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphorazide functional group, which contributes to its unique chemical properties. The molecular formula is C4H10N2O4P, and it has been studied for its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

- Alkylating Properties : PADME exhibits alkylating activity, which is significant in the context of cancer treatment. Alkylating agents are known to form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism is crucial for the development of certain chemotherapeutic agents .

- Enzyme Inhibition : Research indicates that PADME may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that organophosphorus compounds can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation .

- Antineoplastic Activity : Preliminary studies suggest that PADME may possess antitumor properties. Its ability to interfere with cellular processes makes it a candidate for further investigation in cancer therapy .

Case Studies

- Study on Alkylating Agents : A comparative study on various alkylating agents, including phosphorazidic acid derivatives, demonstrated their effectiveness in inhibiting tumor growth in experimental models. The results indicated that PADME had a significant impact on cell viability and proliferation rates in vitro .

- Enzyme Interaction Studies : Research focusing on the interaction between PADME and acetylcholinesterase revealed that PADME can act as a reversible inhibitor, suggesting potential applications in treating conditions related to cholinergic dysfunction .

Biological Activity Data Table

| Activity Type | Mechanism | Reference |

|---|---|---|

| Alkylation | DNA cross-linking | |

| Enzyme Inhibition | Acetylcholinesterase inhibition | |

| Antitumor Activity | Inhibition of cell proliferation |

Safety and Toxicity

While PADME shows promising biological activities, it is essential to consider its safety profile. Organophosphorus compounds can exhibit toxicity at certain concentrations, necessitating careful evaluation during drug development. Studies have indicated that the toxicological effects are dose-dependent and vary based on the administration route .

特性

IUPAC Name |

[azido(methoxy)phosphoryl]oxymethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N3O3P/c1-7-9(6,8-2)5-4-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZJBKFILDMTCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N=[N+]=[N-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N3O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。